molecular formula C19H23N3O3S B6955840 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6955840
M. Wt: 373.5 g/mol
InChI Key: CKNJENCIWPNBAM-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that features a combination of furan, piperidine, thiophene, and pyrrolidine moieties

Properties

IUPAC Name

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(14-5-10-25-12-14)21-8-3-16(4-9-21)20-19(24)22-7-1-2-17(22)15-6-11-26-13-15/h5-6,10-13,16-17H,1-4,7-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNJENCIWPNBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2CCN(CC2)C(=O)C3=COC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the furan and thiophene groups through cyclization and substitution reactions. The final step often involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, furan derivatives, and thiophene derivatives. Examples include:

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan
  • 2-thiophen-3-ylpyrrolidine-1-carboxamide

Uniqueness

What sets N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-thiophen-3-ylpyrrolidine-1-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

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